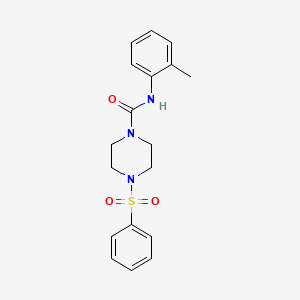

![molecular formula C16H19N5S B5501830 3-苄基-6-(1-甲基哌啶-3-基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑](/img/structure/B5501830.png)

3-苄基-6-(1-甲基哌啶-3-基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves high-yielding routes, starting from 4-amino-5-substituted [1,2,4]triazole-3-thiol and proceeding through reactions with carbon disulfide and various acids or nitriles. These procedures have been developed to produce a wide array of derivatives, demonstrating the versatility of the core structure for modifications and potential applications in anti-tumor activity (Ibrahim, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic techniques, providing insights into their three-dimensional configurations and potential interaction mechanisms. For instance, the crystal structure of related triazolo thiadiazoles has been analyzed to understand the geometrical arrangement and its influence on biological activity (Dong et al., 2002).

科学研究应用

抗癌应用

3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的氟代衍生物已显示出对多种癌细胞系的中等至良好的抗增殖效力,包括人乳腺癌 (MCF7)、人骨肉瘤 (SaOS-2) 和人髓系白血病 (K562) (Chowrasia 等人,2017 年)。另一项研究报告了 3,6-二取代三唑并[3,4-b]噻二唑衍生物的合成,作为潜在的抗肿瘤剂,由国家癌症研究所 (NCI) 对 60 个人类癌细胞系组成的 panel 进行评估,显示出对多种癌细胞系生长具有抑制作用 (Ibrahim,2009 年)。

抗菌应用

1,2,4-三唑-[3,4-b]-1,3,4-噻二唑衍生物对细菌和真菌菌株的抗菌特性已得到研究,化合物显示出中等至良好的抑制作用 (Gilani 等人,2011 年)。另一项研究合成了对枯草芽孢杆菌、金黄色葡萄球菌和大肠杆菌具有强效抗菌活性的衍生物 (Zhang 等人,2010 年)。

抗炎和镇痛应用

一些 1,2,4-三唑-[3,4-b]-1,3,4-噻二唑衍生物已合成并研究其抗炎、镇痛和最小溃疡形成作用,与布洛芬和氟布洛芬相比,显示出有效的抗炎活性,以及中等的抗菌活性 (Amir 等人,2008 年)。

抗氧化应用

研究了三唑-噻二唑的抗氧化特性,揭示了在 DPPH、ABTS 自由基清除试验和脂质过氧化研究中具有有效的抗氧化活性,表明其在治疗氧化应激相关疾病中的潜力 (Sunil 等人,2010 年)。

未来方向

The future directions for “3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could involve further exploration of its synthesis, properties, and potential applications. Given its versatile structure and biological activity, it could be a promising candidate for drug design, discovery, and development .

属性

IUPAC Name |

3-benzyl-6-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-20-9-5-8-13(11-20)15-19-21-14(17-18-16(21)22-15)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXYJZIIRALDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)